2-Propoxynicotinic acid

Overview

Description

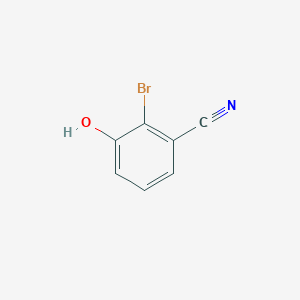

2-Propoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of nicotinic acid derivatives and their synthesis, molecular structures, and chemical properties. These derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of nicotinic acid derivatives often involves the functionalization of the pyridine ring. For instance, the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function has been developed starting from 2-cyanonicotinic acid, which is then coupled with methyl esters of L-α-amino acids to afford intermediate pseudopeptides . Similarly, the synthesis of 2-deoxy-2-nicotinoylamido-β-D-glucopyranose was achieved with exclusive β-configuration, indicating the specificity of the synthetic approach . These methods highlight the versatility of nicotinic acid as a starting material for synthesizing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be quite complex. For example, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and characterized, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . The geometry around the tin atom was described as either trigonal bipyramidal or tetragonal pyramidal. In another study, diorganotin(IV) derivatives of 2,6-pyridinedicarboxylic acid were synthesized, and their structures were determined by X-ray analysis, showing pentagonal bipyramidal geometry around the tin atom . These studies demonstrate the diverse structural possibilities when modifying the nicotinic acid molecule.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can lead to various chemical transformations. For instance, the structural isomerization of 2-anilinonicotinic acid resulted in the formation of a new synthon, acid-aminopyridine, which has significant implications for hydrogen-bond strength and crystal packing . Additionally, the influence of a tin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was kinetically and theoretically studied, showcasing the potential catalytic applications of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are characterized using various analytical techniques. For example, 2-deoxy-2-nicotinoylamido-β-D-glucopyranose was characterized by 1H NMR, FT-IR, MS, DSC, and polarimetry, revealing the presence of a significant number of hydrogen bonds . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, showing the formation of hydrogen-bonded cyclic dimers . These studies provide valuable information on the properties of nicotinic acid derivatives, which can be crucial for their practical applications.

Scientific Research Applications

Environmental Impact and Toxicity Analysis

2-Propoxynicotinic acid, similar to related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), has been a subject of interest in environmental and toxicology studies. Studies have focused on understanding the environmental impact and toxic effects of these types of herbicides. For instance, research by Zuanazzi et al. (2020) analyzed global trends in studies on the toxicity of 2,4-D herbicide, a compound related to this compound. This review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the importance of such studies for environmental safety and public health (Zuanazzi, Ghisi, & Oliveira, 2020).

Applications in Phytoremediation

In the field of phytoremediation, this compound and similar compounds have been studied for their potential in environmental cleanup. Germaine et al. (2006) conducted research on the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a compound structurally related to this compound. This study demonstrated the usefulness of bacterial endophytes in improving the phytoremediation capabilities for herbicide-contaminated substrates (Germaine et al., 2006).

Analytical Detection and Removal Strategies

Research has also been conducted on the detection and removal of compounds like this compound from water sources. EvyAliceAbigail et al. (2017) focused on strategies employed for the removal of 2,4-dichlorophenoxyacetic acid from polluted water sources, which is relevant for similar compounds like this compound. This qualitative review summarized various methods used for removing such compounds from contaminated aqueous systems, indicating the ongoing efforts to mitigate their environmental impact (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Biochemical and Molecular Studies

On a molecular level, research by Song (2014) on the molecular action mode of 2,4-D, a compound related to this compound, highlighted the physiological process, perception, and signal transduction under herbicide treatment. This type of research is crucial for understanding the biochemical and molecular interactions of such compounds within biological systems (Song, 2014).

Safety and Hazards

Future Directions

While specific future directions for 2-Propoxynicotinic acid are not detailed in the search results, it’s worth noting that there is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry . This could potentially apply to this compound as well.

Mechanism of Action

Target of Action

2-Propoxynicotinic acid is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, is a stimulatory alkaloid that primarily targets nicotinic cholinergic receptors . These receptors are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits . The interaction of nicotinic acid with these receptors stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

Nicotine, a related compound, is known to be metabolized through three pathways: thepyridine pathway , the pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .

Pharmacokinetics

The solid-state identity of 2-hydroxynicotinic acid, another derivative of nicotinic acid, has been found to exist in four polymorphs . This suggests that the pharmacokinetics of this compound could be influenced by its polymorphic forms, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including increasing hdl cholesterol levels while decreasing triglyceride, ldl cholesterol, and lipoprotein(a) levels .

Action Environment

The action environment of this compound is likely to influence its action, efficacy, and stability. For example, the formation of distinct polymorphs of 2-hydroxynicotinic acid can be affected by using various acidic additives . This suggests that the action of this compound could also be influenced by environmental factors such as pH.

properties

IUPAC Name |

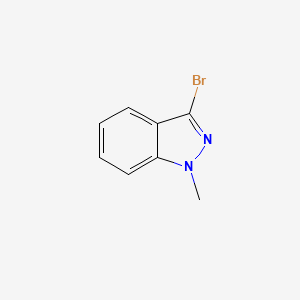

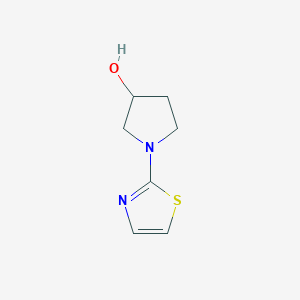

2-propoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCSFANSYKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)